tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate
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Overview
Description
The compound tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate; tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a bicyclic structure containing a pyrrolidine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield. After completion, the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbamate group to an amine or other derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized carbamates .
Scientific Research Applications
The compound tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and reducing enzyme activity. Alternatively, it can modulate receptor function by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
- tert-butyl N-[(3aS,4S,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate
- tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate lies in its specific stereochemistry and the presence of the tert-butyl carbamate group. This structural configuration imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H44N4O4 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate |
InChI |
InChI=1S/2C12H22N2O2/c2*1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h2*8-10,13H,4-7H2,1-3H3,(H,14,15)/t2*8-,9+,10-/m10/s1 |
InChI Key |
VSLYVEIJIGGZKT-FRQCYIFSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2[C@@H]1CNC2.CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CNC2.CC(C)(C)OC(=O)NC1CCC2C1CNC2 |
Origin of Product |
United States |
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